[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone
Overview
Description
“[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone” is a compound with the molecular formula C32H33N5O2 . It is also known by the synonyms KT185 and CHEMBL3263579 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K (2)CO (3) .Molecular Structure Analysis
The molecular weight of this compound is 519.6 g/mol . The InChIKey, a unique identifier for chemical substances, is SGQNTNACVSWXMA-UHFFFAOYSA-N . The compound has a complexity of 817 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 71.3 Ų .Scientific Research Applications
12. Computational Chemistry: Molecular Modeling
Summary of Application
The compound’s diverse functional groups make it an interesting candidate for molecular modeling studies to predict interactions with biological targets and design new molecules.
Methods of Application
Computational tools would be used to model the compound’s interactions with proteins or nucleic acids. Simulations would be run to explore its binding modes and energetics.
Results
The modeling might predict high-affinity binding sites and guide the design of derivatives with enhanced biological activity.
These applications are speculative and based on the known properties of similar structural motifs within the compound. Actual research would require empirical studies to validate these potential uses. The triazole ring, in particular, has been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . It’s important to note that the specific applications for this compound would need to be confirmed through rigorous scientific research and experimentation.
Future Directions
properties
IUPAC Name |
[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNTNACVSWXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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